molecular formula C24H27N3O6 B10997568 5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-(4-methoxyphenyl)imidazolidine-2,4-dione

5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B10997568
M. Wt: 453.5 g/mol
InChI Key: FAWYMPSTQOIRRD-UHFFFAOYSA-N
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Description

5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes both imidazole and pyrrolidine rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the coupling of 2,4-dimethoxyphenyl derivatives with pyrrolidine and imidazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMF, DCM, ethanol

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

5-[2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C24H27N3O6/c1-31-16-8-6-15(7-9-16)27-23(29)19(25-24(27)30)14-22(28)26-12-4-5-20(26)18-11-10-17(32-2)13-21(18)33-3/h6-11,13,19-20H,4-5,12,14H2,1-3H3,(H,25,30)

InChI Key

FAWYMPSTQOIRRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCCC3C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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